molecular formula C7H7F2N3O4 B10904808 methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate

methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10904808
M. Wt: 235.14 g/mol
InChI Key: HWWOENCSXPESAR-UHFFFAOYSA-N
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Description

Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrazole ring substituted with a nitro group, a difluoroethyl group, and a carboxylate ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a pyrazole derivative followed by the introduction of the difluoroethyl group through a nucleophilic substitution reaction. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The difluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another difluoroethyl-containing compound with different functional groups.

    Ethyl bromodifluoroacetate: Contains a difluoroethyl group and is used in similar synthetic applications.

Uniqueness

Methyl 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylate is unique due to its combination of a pyrazole ring, nitro group, and difluoroethyl group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H7F2N3O4

Molecular Weight

235.14 g/mol

IUPAC Name

methyl 2-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C7H7F2N3O4/c1-16-7(13)4-2-6(12(14)15)10-11(4)3-5(8)9/h2,5H,3H2,1H3

InChI Key

HWWOENCSXPESAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CC(F)F)[N+](=O)[O-]

Origin of Product

United States

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